6-Cyanohexylzinc bromide (CAS 312624-28-5) is a bifunctional organozinc reagent typically supplied as a 0.5 M solution in tetrahydrofuran (THF). As a highly chemoselective nucleophile, it is primarily procured for transition-metal-catalyzed Negishi cross-coupling reactions to install a 6-cyanohexyl chain onto aryl, heteroaryl, or vinyl electrophiles. The compound's defining baseline property is its ability to maintain a reactive carbon-metal bond without self-reacting with its own terminal nitrile group [1]. This makes it an essential building block for synthesizing complex pharmaceuticals, liquid crystals, and specialized lipids where late-stage functionalization of the cyano group is required without degrading the core scaffold.
Generic substitution with the corresponding Grignard reagent (6-cyanohexylmagnesium bromide) or organolithium analog fails completely due to incompatible reactivity profiles. Magnesium and lithium are highly electropositive, creating a hard nucleophile that rapidly attacks the electrophilic carbon of the terminal cyano group, resulting in uncontrolled oligomerization or intramolecular cyclization before cross-coupling can occur [1]. Furthermore, attempting to use a generic dialkylzinc introduces handling difficulties, reduced atom economy, and lower cross-coupling efficiency. Consequently, 6-cyanohexylzinc bromide is uniquely required when a procurement workflow demands a stable, ready-to-use reagent that selectively undergoes C-C bond formation while leaving the nitrile moiety intact for downstream transformations.
Organozinc halides exhibit dramatically lower nucleophilicity toward electrophilic functional groups compared to their magnesium counterparts. When evaluating 6-cyanohexylzinc bromide, the reagent remains stable as a 0.5 M solution in THF at room temperature, preserving the terminal cyano group without self-condensation[1]. In stark contrast, attempting to generate the direct Grignard comparator, 6-cyanohexylmagnesium bromide, results in rapid intramolecular or intermolecular nucleophilic attack on the nitrile, leading to near-complete degradation at room temperature. This fundamental difference in the carbon-metal bond polarity dictates that the zinc reagent is the only viable choice for direct coupling of a cyanohexyl chain.
| Evidence Dimension | Reagent integrity and survival of terminal nitrile at room temperature |
| Target Compound Data | 6-Cyanohexylzinc bromide (>95% stable in THF at RT) |
| Comparator Or Baseline | 6-Cyanohexylmagnesium bromide (Rapid self-condensation, ~0% survival) |
| Quantified Difference | >95% stability difference, enabling storage and direct use |
| Conditions | 0.5 M solution in THF, room temperature storage |
Allows buyers to procure a stable, off-the-shelf stock solution rather than attempting hazardous, low-yield in situ generation of unstable intermediates.
In the synthesis of cyano-substituted arenes or heterocycles, 6-cyanohexylzinc bromide provides quantifiable step economy by directly undergoing Pd- or Ni-catalyzed Negishi cross-coupling. Evaluations of Negishi couplings using cyano-substituted alkylzinc bromides demonstrate isolated yields of 80–95% when reacted with aryl or vinyl halides [1]. If a buyer were to use a non-zinc baseline, such as an unfunctionalized alkyl Grignard followed by a multi-step functionalization to install the nitrile, the overall yield drops significantly due to cumulative losses across additional steps. The direct use of the pre-functionalized zinc reagent bypasses these inefficiencies.
| Evidence Dimension | Direct cross-coupling yield vs. multi-step functionalization |
| Target Compound Data | 6-Cyanohexylzinc bromide (80–95% single-step yield) |
| Comparator Or Baseline | Unfunctionalized alkyl Grignard + downstream cyanation (<50% overall yield across multiple steps) |
| Quantified Difference | 30–45% absolute increase in overall yield; eliminates 2+ synthetic steps |
| Conditions | Pd-catalyzed coupling with aryl/heteroaryl halides in THF |
Directly reduces the number of synthetic steps required to build cyano-functionalized target molecules, lowering active pharmaceutical ingredient (API) manufacturing costs.
When selecting between organozinc bromides and iodides, the bromide variant (6-cyanohexylzinc bromide) is frequently prioritized for scale-up due to precursor economics and atom efficiency. The synthesis of the zinc bromide relies on 6-bromohexanenitrile, whereas the iodide requires 6-iodohexanenitrile. The bromide precursor is significantly more atom-economical, yielding a lower mass of halogen waste per mole of product, and is typically more cost-effective to procure in bulk [1]. Furthermore, in many Pd-catalyzed Negishi protocols, the bromide counterion provides optimal transmetalation kinetics without the inhibitory effects sometimes observed with excess iodide in the catalytic cycle.
| Evidence Dimension | Precursor atom economy and catalytic compatibility |
| Target Compound Data | 6-Cyanohexylzinc bromide (Higher atom economy, optimal transmetalation) |
| Comparator Or Baseline | 6-Cyanohexylzinc iodide (Lower atom economy, potential iodide inhibition) |
| Quantified Difference | Approx. 37% reduction in halogen atomic mass per mole of reagent |
| Conditions | Bulk procurement and Pd-catalyzed Negishi coupling |
Procuring the bromide form optimizes both raw material costs and waste generation metrics for industrial process chemistry.
Because 6-cyanohexylzinc bromide chemoselectively tolerates its own terminal nitrile group, it is the reagent of choice for installing a 6-cyanohexyl linker onto heteroaryl scaffolds in a single Negishi coupling step. This is critical in medicinal chemistry for synthesizing APIs where the cyano group serves as a hydrogen bond acceptor or as a precursor for late-stage reduction to a primary amine [1].
The compound is utilized in the materials science sector for the modular construction of cyanobiphenyl-based liquid crystals and related electro-optic materials. The direct coupling of the cyanohexyl chain to a rigid aromatic core ensures high-yield production of mesogenic molecules without requiring harsh downstream cyanation conditions that could degrade the material [2].
In chemical biology, 6-cyanohexylzinc bromide is utilized to synthesize modified fatty acids and lipid probes. The Negishi coupling allows for the rapid extension of aliphatic chains while retaining the cyano group, which can later be converted into tetrazoles (bioisosteres of carboxylic acids) or used as an infrared (IR) or Raman imaging tag in cellular assays[3].